molecular formula C7H5BrF3N B13947161 2-bromo-N-(trifluoromethyl)aniline

2-bromo-N-(trifluoromethyl)aniline

Cat. No.: B13947161
M. Wt: 240.02 g/mol
InChI Key: YZTMSKFGVLUDLM-UHFFFAOYSA-N
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Description

2-Bromo-N-(trifluoromethyl)aniline (CAS 454-79-5) is a halogenated aniline derivative featuring a bromine atom at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the aromatic ring. Its molecular formula is C₇H₅BrF₃N, with a molecular weight of 256.02 g/mol. This compound is structurally significant due to the electron-withdrawing effects of the CF₃ group and the steric/electronic influence of bromine, which modulate reactivity in synthetic applications, such as cross-coupling reactions or as intermediates in drug discovery .

Synthesis typically involves bromination of pre-functionalized anilines. For example, derivatives like 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide are synthesized via reaction of 2-(trifluoromethyl)aniline with bromoacetyl bromide under controlled conditions .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-N-(trifluoromethyl)aniline

InChI

InChI=1S/C7H5BrF3N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H

InChI Key

YZTMSKFGVLUDLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-N-(trifluoromethyl)aniline

General Synthetic Strategy

The synthesis of 2-bromo-N-(trifluoromethyl)aniline generally involves electrophilic aromatic substitution to introduce the bromine atom on a trifluoromethyl-substituted aniline or its derivatives. The trifluoromethyl group is typically present on the aromatic ring or attached to the nitrogen, depending on the target compound variant. The bromination is carried out under controlled conditions to ensure regioselectivity and high yield.

Specific Synthetic Routes

Bromination of N-(trifluoromethyl)aniline Derivatives

One common approach is the bromination of N-methyl-5-(trifluoromethyl)aniline or N,N-dimethyl-4-(trifluoromethyl)aniline to obtain the corresponding 2-bromo derivatives. The reaction involves treating the starting aniline derivative with bromine in the presence of solvents such as acetic acid, dichloromethane, or chloroform. Catalysts like iron(III) bromide may be used to enhance electrophilic bromination selectivity.

  • Reaction conditions: typically room temperature to slightly elevated temperatures.
  • Solvents: acetic acid, dichloromethane, chloroform.
  • Catalysts: iron(III) bromide or copper(II) bromide.
  • Yields: moderate to high, depending on substrate and conditions.

Example:

Starting Material Reagents/Conditions Product Yield (%)
N-methyl-5-(trifluoromethyl)aniline Br2, FeBr3 catalyst, acetic acid, 25-50 °C 2-bromo-N-methyl-5-(trifluoromethyl)aniline Not specified (typically >70%)
N,N-dimethyl-4-(trifluoromethyl)aniline Br2, acetic acid or dichloromethane, RT 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline Not specified
Multi-step Synthesis via Nitro and Amino Intermediates

An alternative synthetic route involves:

  • Nitration of trifluoromethyl-substituted benzene derivatives to introduce a nitro group.
  • Amination (reduction of nitro to amino group).
  • Bromination of the amino-trifluoromethyl intermediate to obtain the bromo-substituted aniline.

This method is exemplified by the preparation of 2-bromo-4-nitro-5-(trifluoromethyl)aniline followed by reduction and bromination steps.

  • Nitration is generally performed using mixed concentrated sulfuric and nitric acids at 0–100 °C.
  • Amination uses ammonia or ammonium hydroxide under catalytic conditions (copper powder, cuprous oxide, etc.) at 170–230 °C.
  • Bromination is done at low to moderate temperatures (-15 to 100 °C) in solvents like acetic acid or dichloromethane.
Step Reagents/Conditions Intermediate/Product Notes
Nitration Conc. H2SO4 + HNO3, 0–100 °C 5-chloro-2-nitrobenzotrifluoride Electrophilic aromatic substitution
Amination NH3, liquid ammonia, Cu catalyst, 170–230 °C 5-amino-2-nitrobenzotrifluoride Catalytic amination
Bromination Br2, acetic acid or DCM, -15 to 100 °C 2-bromo-4-nitro-5-(trifluoromethyl)aniline Electrophilic bromination
Copper-Catalyzed Bromination Using Tetrabutylammonium Bromide

A regioselective bromination method involves copper(II) bromide and tetrabutylammonium bromide in ethanol at 25–45 °C, which has been reported for related trifluoromethyl aniline derivatives.

  • This method provides moderate yields (~28–33%).
  • Workup involves ammonium hydroxide extraction and chromatographic purification.

Industrial and Scale-Up Considerations

  • Industrial production often employs continuous flow reactors for better control of reaction parameters (temperature, concentration, reaction time).
  • Automated systems enhance safety and yield.
  • Solvent choice and catalyst optimization are crucial for scalability.

Data Table Summarizing Preparation Methods

Method No. Starting Material Reagents/Conditions Solvent(s) Catalyst(s) Temperature (°C) Yield (%) Notes
1 N-methyl-5-(trifluoromethyl)aniline Br2, FeBr3 Acetic acid FeBr3 25–50 >70 Electrophilic bromination
2 N,N-dimethyl-4-(trifluoromethyl)aniline Br2 Acetic acid, DCM None or FeBr3 RT to mild heat Not specified Bromination of dimethyl aniline
3 5-chloro-2-nitrobenzotrifluoride (nitrated intermediate) NH3, Cu powder catalyst Liquid ammonia, aqueous Cu powder, Cu2O, CuCl 170–230 Not specified Catalytic amination
4 5-amino-2-nitrobenzotrifluoride Br2 Acetic acid, DCM None -15 to 100 Not specified Bromination of amino-nitro intermediate
5 2-methylaniline + CuBr2 + Bu4NBr CuBr2, tetrabutylammonium bromide Ethanol CuBr2, Bu4NBr 25–45 28–33 Copper-catalyzed regioselective bromination

Analysis of Preparation Methods

  • Electrophilic aromatic substitution is the predominant mechanism for introducing bromine into trifluoromethyl-substituted anilines.
  • Solvent choice (acetic acid, dichloromethane) influences regioselectivity and yield.
  • Catalysts such as iron(III) bromide or copper(II) bromide improve reaction rates and selectivity.
  • Multi-step nitration-then-amination-then-bromination routes allow for functional group transformations enabling access to diverse substituted anilines.
  • Copper-catalyzed bromination with tetrabutylammonium bromide offers regioselectivity but moderate yields.
  • Industrial methods favor continuous flow and automation for safety and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

2-Bromo-N-(trifluoromethyl)aniline serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic transformations. It is also used in studying enzyme inhibition and as a probe for investigating biological pathways involving halogenated aromatic compounds.

Use in Pharmaceuticals

This compound is explored for its potential in drug development, particularly in synthesizing inhibitors for various enzymes. It is also recognized for its role in synthesizing inhibitors for the hepatitis C virus NS3 protease, a critical enzyme in the viral replication process. Studies have indicated that compounds like 2-bromo-N-(trifluoromethyl)aniline can significantly reduce viral loads in infected cells by inhibiting this protease. It is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Material Science applications

2-Bromo-N-(trifluoromethyl)aniline is used in developing new materials with specific properties, such as polymers and coatings. The compound is also used in the production of specialty chemicals and materials, including agrochemicals.

Similar Compounds

  • 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with an additional fluorine atom.
  • 2-Bromo-5-(trifluoromethyl)aniline: Differing in the position of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Positional Isomers of Bromine and Trifluoromethyl Groups

The positions of bromine and CF₃ on the aromatic ring significantly influence physicochemical and biological properties. Key examples include:

Compound Bromine Position CF₃ Position Molecular Formula Key Properties/Applications
2-Bromo-5-(trifluoromethyl)aniline 2 5 C₇H₅BrF₃N Intermediate in antiviral agents; distinct $^1$H NMR δ 8.24 (s, NH)
4-Bromo-2-(trifluoromethyl)benzenol 4 2 C₇H₄BrF₃O Phenolic derivative; used in materials science (CAS 50824-04-9)
2-Bromo-4-(trifluoromethoxy)aniline 2 4 (OCHF₃) C₇H₅BrF₃NO Higher polarity due to OCHF₃; potential CNS drug impurity
2-Bromo-6-chloro-4-(trifluoromethyl)aniline 2, 6 (Cl) 4 C₇H₄BrClF₃N Dual halogenation enhances electrophilicity (CAS 109919-26-8)

Key Findings :

  • Electronic Effects : CF₃ at the para position (relative to Br) increases electron withdrawal, stabilizing intermediates in nucleophilic substitutions .
  • Steric Effects : Ortho-substituted CF₃ (e.g., 2-position) creates steric hindrance, reducing reaction rates in acetamide formation .

Substitution on the Nitrogen Atom

Modifying the nitrogen substituent alters solubility and reactivity:

Compound N-Substituent Key Applications
N-Methyl-2-(trifluoromethyl)aniline CH₃ Precursor for agrochemicals; $^1$H NMR δ 2.98 (s, N-CH₃)
2-Bromo-N-(2,2,2-trifluoroethyl)aniline CF₃CH₂ Lab-scale reagent (CAS 1021056-39-2); solid at room temperature
2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide Acetamide HIV-1 inhibitor candidate; ESI-MS m/z 281.50 (M+H)⁺

Key Findings :

  • N-Acetylation (e.g., acetamide derivatives) improves metabolic stability compared to free anilines, critical in drug design .
  • N-Alkylation (e.g., trifluoroethyl) enhances lipophilicity, impacting membrane permeability .

Functional Group Variations

Replacing bromine or CF₃ with other groups diversifies applications:

Compound Functional Group Key Properties
4-Nitro-3-(trifluoromethyl)aniline NO₂ Photoresponsive NO donor; non-toxic before irradiation
2-(Trifluoromethyl)aniline None (base structure) Building block for urea derivatives with anticancer activity
3,5-Bis(trifluoromethyl)aniline Dual CF₃ Enhanced electron withdrawal; used in high-performance polymers

Key Findings :

  • Nitro Groups enable light-triggered NO release, useful in photodynamic therapy .
  • Dual CF₃ Substitution (3,5-positions) amplifies electron-deficient character, favoring electrophilic aromatic substitutions .

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